(6-Methylquinolin-5-yl)methanamine chemical properties
(6-Methylquinolin-5-yl)methanamine chemical properties
An In-Depth Technical Guide to (6-Methylquinolin-5-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
(6-Methylquinolin-5-yl)methanamine is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, predicted spectroscopic data, and the potential applications of (6-Methylquinolin-5-yl)methanamine as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged heterocyclic motif in medicinal chemistry.[1][4] First isolated from coal tar in 1834, its derivatives have become the foundation for a multitude of therapeutic agents.[1] Notable examples include the antimalarial drug quinine, the local anesthetic dibucaine, and the antibacterial agent ciprofloxacin.[1][3] The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects.[2][5]
(6-Methylquinolin-5-yl)methanamine, featuring a methyl group at the 6-position and a methanamine group at the 5-position, presents a unique structural framework. The strategic placement of these substituents can influence the molecule's steric and electronic properties, offering a valuable starting point for the synthesis of new chemical entities with potentially enhanced biological activity and target specificity.
Chemical and Physical Properties
While extensive experimental data for (6-Methylquinolin-5-yl)methanamine is not widely published, its core properties can be identified from chemical suppliers and predicted using computational models. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
Chemical Identifiers
A unique identification of a chemical compound is fundamental for research and regulatory purposes.
| Identifier | Value | Source |
| IUPAC Name | (6-Methylquinolin-5-yl)methanamine | - |
| CAS Number | 1211430-40-8 | [6] |
| Molecular Formula | C₁₁H₁₂N₂ | [7] |
| Molecular Weight | 172.23 g/mol | [7] |
| Canonical SMILES | CC1=CC2=C(C=C1CN)N=CC=C2 | - |
| InChI | InChI=1S/C11H12N2/c1-8-5-6-10-11(7-8)9(4-12)2-3-13-10/h2-6H,4,12H2,1H3 | - |
| InChIKey | Not readily available | - |
Predicted Physicochemical Properties
These properties are computationally predicted and provide guidance for experimental design.
| Property | Predicted Value | Notes |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Influences membrane permeability and solubility.[7] |
| logP (Octanol-Water Partition Coeff.) | 2.00 | Indicates moderate lipophilicity.[7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 1 | [7] |
| Storage Conditions | Store in a dry, sealed place at 2-8°C | [7] |
Proposed Synthesis and Reactivity
Synthetic Workflow Overview
The proposed two-step synthesis starts from commercially available 6-methylquinoline.
Caption: Proposed two-step synthesis of (6-Methylquinolin-5-yl)methanamine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Vilsmeier-Haack Formylation of 6-Methylquinoline
-
Causality: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic rings.[8][9][10] The quinoline ring is sufficiently activated for electrophilic substitution, and the Vilsmeier reagent (generated in situ from POCl₃ and DMF) acts as the formylating agent. The substitution is directed to the 5- and 8-positions; in this case, the 5-position is targeted.
-
Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., chloroform) at 0°C, slowly add phosphorus oxychloride (POCl₃) dropwise.
-
Allow the mixture to stir for 1 hour at 0°C to pre-form the Vilsmeier reagent.
-
Add 6-methylquinoline to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours (e.g., 16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
After completion, cool the reaction and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with an aqueous base (e.g., Na₂CO₃ solution) to a pH of 6-7.[8]
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 6-methylquinoline-5-carbaldehyde.
-
Purify the aldehyde by column chromatography.
-
Step 2: Reductive Amination to (6-Methylquinolin-5-yl)methanamine
-
Causality: Reductive amination is a highly efficient method for converting aldehydes into amines. The aldehyde first reacts with an ammonia source to form an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is selective for the imine over the aldehyde, preventing side reactions.
-
Protocol:
-
Dissolve 6-methylquinoline-5-carbaldehyde in a suitable solvent (e.g., methanol).
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise to the stirred solution.
-
Stir the reaction at room temperature for several hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by adding water and adjust the pH to be basic.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product, (6-Methylquinolin-5-yl)methanamine, by column chromatography or crystallization.
-
Spectroscopic and Analytical Characterization (Predicted)
Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the principles of spectroscopy and analysis of analogous structures.[11][12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.80 | dd | 1H | H-2 (Quinoline) |
| ~8.20 | d | 1H | H-4 (Quinoline) |
| ~7.80 | d | 1H | H-8 (Quinoline) |
| ~7.50 | dd | 1H | H-7 (Quinoline) |
| ~4.00 | s | 2H | -CH₂- (Methylene bridge) |
| ~2.50 | s | 3H | -CH₃ (Methyl at C6) |
| ~1.90 | br s | 2H | -NH₂ (Amine) |
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C-8a |
| ~148 | C-2 |
| ~146 | C-4a |
| ~135 | C-4 |
| ~133 | C-6 |
| ~130 | C-8 |
| ~128 | C-5 |
| ~126 | C-7 |
| ~121 | C-3 |
| ~45 | -CH₂- (Methylene) |
| ~20 | -CH₃ (Methyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Broad | N-H stretching (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (CH₃, CH₂) |
| ~1600, ~1500 | Strong | C=C and C=N stretching (aromatic rings) |
| ~1590 | Medium | N-H bending (scissoring) |
Mass Spectrometry (MS)
| Analysis | Expected Result |
| Molecular Ion (M⁺) | m/z = 172.10 |
| High-Resolution MS (HRMS) | Calculated for C₁₁H₁₃N₂ [M+H]⁺: 173.1073; Found: (Experimental Value) |
| Key Fragmentation | Loss of -NH₂ (m/z = 156), Loss of -CH₂NH₂ (m/z = 142) |
Applications in Drug Discovery
The true value of a building block like (6-Methylquinolin-5-yl)methanamine lies in its potential to generate diverse libraries of compounds for biological screening. The primary amine handle is particularly useful for derivatization.
Role as a Chemical Scaffold
Quinoline derivatives are known to exhibit a vast range of pharmacological activities, making them a cornerstone of modern drug discovery.[1][5] These activities include:
-
Anticancer: Many quinoline-based compounds act as kinase inhibitors or DNA intercalating agents.[2][15]
-
Antimalarial: The quinoline core is central to drugs like chloroquine and quinine.[1]
-
Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects.[16]
-
Antimicrobial: The scaffold is present in numerous antibacterial and antifungal agents.[3][17]
The structure of (6-Methylquinolin-5-yl)methanamine can be leveraged in a typical drug discovery workflow.
Caption: Role of (6-Methylquinolin-5-yl)methanamine in a drug discovery pipeline.
Potential Derivatization Strategies
The primary amine of (6-Methylquinolin-5-yl)methanamine is a versatile functional group for creating new analogues:
-
Amide/Sulfonamide Formation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids can generate extensive libraries of amides and sulfonamides, which are common motifs in bioactive molecules.[17][18]
-
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can serve as intermediates or as final compounds with their own biological profiles.
-
Alkylation/Arylation: N-alkylation or N-arylation can introduce different substituents to probe the steric and electronic requirements of a biological target.
Conclusion
(6-Methylquinolin-5-yl)methanamine is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. Its structure is rooted in the pharmacologically validated quinoline scaffold, and its primary amine functionality provides a reliable anchor point for extensive chemical modification. This guide has provided a detailed overview of its chemical properties, a robust and plausible synthetic strategy, and a predictive analysis of its spectroscopic characteristics. By leveraging this molecule in discovery campaigns, researchers and scientists are well-equipped to explore new chemical space and develop the next generation of innovative therapeutics.
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